N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Piperidine Core
- Conformational Flexibility : The piperidine ring adopts both chair and boat conformations, enabling adaptive binding to biological targets.
- Basic Nitrogen : The tertiary nitrogen at position 1 can protonate under physiological conditions, enhancing solubility and facilitating ionic interactions with acidic residues in enzyme active sites.
Furan-2-ylmethyl Substituent
- Aromatic π-System : The furan ring participates in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine).
- Electron-Rich Oxygen : The furan oxygen acts as a hydrogen-bond acceptor, potentially stabilizing ligand-receptor complexes.
4-(Trifluoromethyl)phenyl Group
- Electron-Withdrawing Effect : The trifluoromethyl group (-CF₃) increases the phenyl ring’s electrophilicity, enhancing interactions with electron-rich protein pockets.
- Metabolic Stability : The strong C-F bonds resist oxidative degradation, prolonging the compound’s half-life in vivo.
Ethanediamide Linker
- Hydrogen-Bonding Network : The two amide groups form hydrogen bonds with backbone atoms in target proteins, mimicking peptide substrates.
- Conformational Restriction : The ethanediamide bridge limits rotational freedom, reducing entropy penalties upon binding.
This synergy of functional groups positions the compound as a promising candidate for further exploration in drug discovery and chemical biology.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3/c21-20(22,23)15-3-5-16(6-4-15)25-19(28)18(27)24-12-14-7-9-26(10-8-14)13-17-2-1-11-29-17/h1-6,11,14H,7-10,12-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCZQMCOCLLFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with ethanediamide and 4-(trifluoromethyl)phenyl groups under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the piperidine ring.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the piperidine ring can yield different piperidine derivatives.
Scientific Research Applications
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of furan, piperidine, and trifluoromethylphenyl groups, such as:
- N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(fluoromethyl)phenyl]ethanediamide
- N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(chloromethyl)phenyl]ethanediamide
Uniqueness
The uniqueness of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethyl)phenyl]ethanediamide lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications.
Biological Activity
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a furan moiety, and a trifluoromethylphenyl group. Its structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈F₃N₃O₂
- IUPAC Name : this compound
- CAS Number : 953997-51-8
This unique combination of functional groups suggests potential interactions with various biological targets.
Antidiabetic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, related compounds have shown inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion. In one study, a derivative demonstrated an IC₅₀ value of 4.58 μM, which is competitive compared to standard antidiabetic drugs like acarbose (IC₅₀ = 1.58 μM) .
Antioxidant Activity
Antioxidant assays have also been performed on related compounds, revealing promising results. For example, a compound with structural similarities exhibited an IC₅₀ value of 2.36 μM in DPPH radical scavenging assays, indicating strong antioxidant potential .
The mechanism through which these compounds exert their biological effects often involves binding to specific receptors or enzymes. The presence of the furan and trifluoromethyl groups allows for diverse interactions, such as hydrogen bonding and π-π stacking with target molecules .
Study 1: Alpha-Amylase Inhibition
A study focused on the inhibition of alpha-amylase by structurally similar compounds showed the following results:
| Concentration (μM) | Percent Inhibition (%) |
|---|---|
| 500 | 78.85 |
| 250 | 73.08 |
| 125 | 68.90 |
| 62.5 | 62.28 |
| 31.25 | 58.47 |
These findings suggest that the compound could be developed as a therapeutic agent for managing diabetes .
Study 2: Antioxidant Effects
In another investigation, the antioxidant capacity of a related compound was assessed:
| Concentration (μM) | Percent Inhibition (%) |
|---|---|
| 500 | 88.35 |
| 250 | 84.36 |
| 125 | 79.62 |
| 62.5 | 76.16 |
| 31.25 | 73.67 |
These results indicate that the compound could protect against oxidative stress, which is crucial in diabetes management .
Q & A
Q. Can this compound serve as a precursor for novel materials or agrochemicals?
- Methodology :
- Material Science : Incorporate into polymers via amide linkages to enhance thermal stability (TGA analysis up to 300°C) .
- Agrochemical Testing : Screen against plant pathogens (e.g., Fusarium spp.) using disk diffusion assays at 10–100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
